Boc-N-methyl-D-alanine

Catalog No.
S690676
CAS No.
19914-38-6
M.F
C9H17NO4
M. Wt
203,24 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-methyl-D-alanine

CAS Number

19914-38-6

Product Name

Boc-N-methyl-D-alanine

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203,24 g/mole

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m1/s1

InChI Key

VLHQXRIIQSTJCQ-ZCFIWIBFSA-N

SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Synonyms

Boc-N-methyl-D-alanine;Boc-N-Me-D-Ala-OH;19914-38-6;N-Boc-N-methyl-D-alanine;boc-d-n-me-ala-oh;(r)-2-(tert-butoxycarbonyl(methyl)amino)propanoicacid;(2R)-2-[(tert-butoxycarbonyl)(methyl)amino]propanoicacid;(R)-2-((tert-Butoxycarbonyl)(methyl)amino)propanoicacid;boc-d-meala-oh;boc-n-me-r-ala-oh;AmbotzBAA1043;PubChem12250;Boc-Nalpha-methyl-D-alanine;boc-n-alpha-methyl-d-alanine;KSC495O5H;15159_ALDRICH;SCHEMBL357909;15159_FLUKA;CTK3J5753;MolPort-002-499-662;VLHQXRIIQSTJCQ-ZCFIWIBFSA-N;ACT10170;ZINC4521258;ANW-23848;CB-481

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Boc-N-methyl-D-alanine (Boc-D-NMeAla-OH) is a derivative of D-alanine, a naturally occurring amino acid. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for its controlled incorporation into peptides through solid-phase peptide synthesis (SPPS) []. This technique is widely used in the production of peptides for research and therapeutic purposes.

Subheading: Applications in Peptide Design

Boc-D-NMeAla-OH finds particular value in the design of peptides with specific properties. The methyl group on the side chain introduces steric hindrance, which can influence the conformation and activity of the resulting peptide []. This can be useful for:

  • Investigating protein-protein interactions: By incorporating Boc-D-NMeAla-OH into peptides that mimic binding sites on proteins, researchers can probe the interactions between these proteins [].
  • Developing enzyme inhibitors: The steric bulk of the methyl group can interfere with enzyme function, making Boc-D-NMeAla-OH a potential tool for designing enzyme inhibitors [].
  • Studying peptide stability: The presence of the methyl group can enhance the stability of peptides against enzymatic degradation [].

Subheading: Use in Stereoisomer Control

Boc-D-NMeAla-OH is a D-enantiomer, meaning its spatial arrangement is different from that of L-alanine, the naturally occurring form. This property is useful for controlling the stereochemistry of peptides, which can be crucial for their biological activity [].

Boc-N-methyl-D-alanine is a derivative of D-alanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality and a methyl group attached to the nitrogen atom. Its molecular formula is C₉H₁₇NO₄, with a molecular weight of approximately 203.2 g/mol . The compound is primarily used in peptide synthesis and research due to its unique structural properties that facilitate various

Boc-N-Me-D-alanine itself does not have a known biological function. However, its significance lies in incorporating D-amino acids into peptides. Peptides containing D-amino acids can have different properties compared to their L-enantiomer counterparts. For example, they may exhibit higher stability against enzymatic degradation or possess unique biological activities [].

  • N-Methylation: The introduction of the methyl group can occur through nucleophilic substitution reactions involving alkyl halides or through direct methylation using reagents like dimethyl carbonate .
  • Deprotection: The Boc group can be removed under acidic conditions, allowing for the exposure of the amino group for further reactions .
  • Peptide Bond Formation: This compound can be utilized in solid-phase peptide synthesis, where it acts as an amino acid building block to form peptide chains .

The synthesis of Boc-N-methyl-D-alanine typically involves several steps:

  • Protection of D-Alanine: D-alanine is first reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group.
  • N-Methylation: The protected D-alanine undergoes N-methylation using methyl iodide or dimethyl carbonate under basic conditions, leading to the formation of Boc-N-methyl-D-alanine .
  • Purification: The final product is purified through techniques such as chromatography to ensure high purity suitable for research applications.

Boc-N-methyl-D-alanine finds applications in various fields:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides, particularly in solid-phase synthesis protocols.
  • Drug Development: Its derivatives may be explored for potential therapeutic applications due to their structural properties.
  • Research: Used in studies focusing on amino acid analogs and their roles in biological systems.

Research on Boc-N-methyl-D-alanine's interactions focuses on its role in peptide formation and how modifications to its structure can influence biological activity. Studies often examine how variations in amino acid sequences affect binding affinities and biological responses, particularly in relation to receptor interactions and enzyme activity.

Boc-N-methyl-D-alanine shares similarities with several other compounds, particularly those related to amino acids and their derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-D-AlanineMethyl group on nitrogen without protective groupsNaturally occurring; involved in bacterial cell wall synthesis .
Boc-N-Methyl-L-AlanineL-isomer of N-methyl alanine with similar protective groupEnantiomeric form; used in different peptide contexts .
N-Boc-D-AlanineD-Alanine with Boc protection but no methyl groupServes as a standard building block in peptide synthesis.
N-Methyl-L-AlanineL-isomer with a methyl groupUsed in studies related to protein structure and function.

Boc-N-methyl-D-alanine's uniqueness lies in its specific configuration and protective strategy that allows for selective reactions during peptide synthesis, making it a valuable tool for chemists working with amino acids and peptides.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-N-methyl-D-alanine

Dates

Modify: 2023-08-15

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